ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate
Description
This compound belongs to the class of pyrazole-carboxylate derivatives, characterized by a 1-methyl-1H-pyrazole-4-carboxylate backbone substituted with a 4-tert-butyl-2-oxopyrrolidine-3-amido group at position 3.
Properties
IUPAC Name |
ethyl 5-[(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)amino]-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-6-24-15(23)9-7-18-20(5)12(9)19-14(22)11-10(16(2,3)4)8-17-13(11)21/h7,10-11H,6,8H2,1-5H3,(H,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOERRTRBIOYFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)NC(=O)C2C(CNC2=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyrrolidine ring and the tert-butyl group. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the consistency and purity of the final product. Solvent extraction and purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Key Differences and Implications
The unsubstituted ethyl 1-methyl-1H-pyrazole-4-carboxylate lacks bulky groups, likely exhibiting higher solubility but lower target affinity.
Biological Activity: Compounds with cinnamamido or phenoxyacetamido substituents demonstrated antibiofilm activity against Candida albicans . The target compound’s pyrrolidinone moiety may mimic these effects via hydrogen bonding or steric interactions. The tert-butylphenyl analogue lacks direct activity data but shares steric features that could influence binding to hydrophobic enzyme pockets.
Synthetic Accessibility: The synthesis of similar compounds involves refluxing intermediates with acyl chlorides (e.g., cinnamoyl or phenoxyacetyl chloride) . The tert-butyl-pyrrolidinone substituent in the target compound may require specialized reagents, impacting yield and purity.
Research Findings and Data Gaps
- Crystallographic Studies : Tools like SHELX and Mercury CSD could elucidate its crystal packing and hydrogen-bonding patterns, which are critical for understanding stability and intermolecular interactions.
- Lumping Strategies : Organic compounds with similar backbones (e.g., pyrazole-carboxylates) may be "lumped" in computational models to predict reactivity or environmental behavior .
Biological Activity
Ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure consisting of a pyrazole ring and a pyrrolidine derivative, which contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.
Anticancer Activity
Recent studies have evaluated the anticancer properties of derivatives related to this compound. For instance, similar compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 0.73 | Effective against breast cancer |
| Compound B | OCUM-2MD3 | 88 | Inhibits proliferation in gastric carcinoma |
| Compound C | Panc-1 | 5 | Reduces migration in pancreatic cancer |
These findings suggest that modifications to the core structure can enhance anticancer activity, particularly through the inhibition of cell proliferation and migration .
Anti-inflammatory Activity
Inflammation plays a critical role in cancer progression, and compounds with anti-inflammatory properties can be valuable in therapeutic strategies. This compound has been investigated for its ability to modulate inflammatory pathways.
In vitro assays demonstrated that related compounds could inhibit pro-inflammatory cytokine production, suggesting a potential mechanism for their anti-inflammatory effects . The antioxidant activity of these compounds also contributes to their overall therapeutic profile by reducing oxidative stress associated with inflammation.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Study on MCF-7 Cell Line : A derivative demonstrated significant cytotoxicity with an IC50 value of 0.73 µM, indicating strong potential for further development as an anticancer agent.
- Wound Healing Assay : In a study involving pancreatic cancer cells (Panc-1), the compound reduced cell migration significantly after prolonged exposure, suggesting its potential as an antimetastatic agent .
- Antioxidant Activity : The antioxidant capacity was assessed using the FRAP assay, revealing that certain derivatives exhibited higher activity than standard antioxidants, which may contribute to their therapeutic effects against cancer .
Q & A
Q. What are the recommended synthetic strategies for ethyl 5-(4-tert-butyl-2-oxopyrrolidine-3-amido)-1-methyl-1H-pyrazole-4-carboxylate?
The synthesis of pyrazole-carboxylate derivatives typically involves cyclocondensation reactions. For example, pyrazole-4-carboxylate analogs are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the pyrrolidine moiety . A Biginelli-like one-pot reaction, as described in the synthesis of related pyrimidoquinolinones, could be adapted using ethyl acetoacetate, tert-butyl-substituted aldehydes, and thioureas to form the core structure . Post-synthetic amidation at the pyrrolidine ring may require coupling agents like HATU or EDC in anhydrous DMF .
Q. How should researchers characterize the structural and electronic properties of this compound?
Combined experimental and theoretical approaches are critical:
- X-ray crystallography for precise bond lengths and angles (e.g., as applied to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in ).
- DFT calculations to map electron density distribution and predict reactivity, particularly at the amide and ester functional groups.
- Spectroscopic methods : FTIR for amide C=O stretching (~1650–1700 cm⁻¹), ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at ~1.2 ppm), and HRMS for molecular ion validation .
Advanced Research Questions
Q. What computational methods are effective for optimizing reaction pathways in the synthesis of this compound?
The ICReDD framework integrates quantum chemical calculations (e.g., density functional theory for transition-state analysis) and machine learning to predict optimal reaction conditions. For instance, reaction path searches using the GRRM17 software can identify low-energy intermediates, while Bayesian optimization narrows down solvent, temperature, and catalyst combinations . This approach reduced reaction development time by 60% in analogous heterocyclic syntheses .
Q. How can researchers resolve contradictions in reported biological activity data for pyrazole-carboxylate analogs?
Discrepancies often arise from structural isomerism or impurities. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate exhibits varying anti-inflammatory activity depending on benzyl substituent positioning . To address this:
Q. What experimental design principles apply to optimizing the compound’s solubility and stability?
A factorial design approach is recommended:
- Variables : pH (4–8), co-solvents (DMSO, PEG-400), and temperature (4–25°C).
- Response surface methodology (RSM) to model solubility/stability interactions.
- Accelerated stability testing under ICH Q1A guidelines, with LC-MS monitoring of degradation products (e.g., ester hydrolysis to carboxylic acid) .
Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?
A multi-step protocol is advised:
- Enzyme kinetics : Determine values via Lineweaver-Burk plots using purified targets (e.g., kinases or proteases).
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Site-directed mutagenesis of suspected binding residues (e.g., catalytic lysine or aspartate) to confirm critical interactions .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for amide couplings to prevent side reactions .
- Data Validation : Cross-reference spectral data with structurally similar compounds (e.g., methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate in ).
- Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., chlorinated solvents in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
